

Spectroscopic Properties of Copper(II) Tartrate Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Copper(II) tartrate hydrate*

Cat. No.: *B15546565*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of **copper(II) tartrate hydrate**, a compound of interest in various chemical and pharmaceutical applications. This document details the synthesis, structure, and spectroscopic characteristics of **copper(II) tartrate hydrate**, with a focus on providing practical experimental protocols and quantitative data to aid in research and development.

Introduction

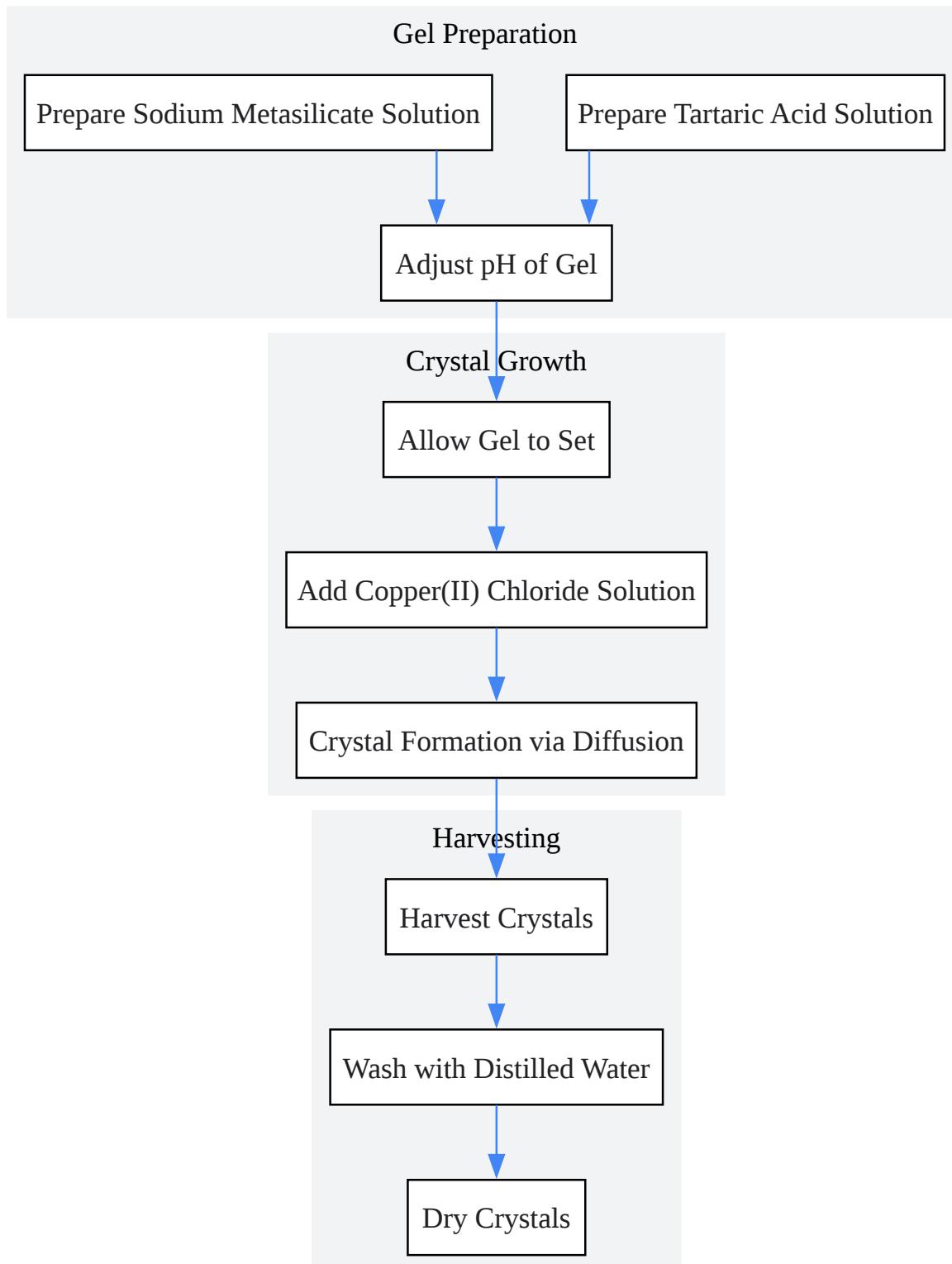
Copper(II) tartrate hydrate, with the general formula $[\text{CH}(\text{OH})\text{CO}_2]_2\text{Cu}\cdot\text{xH}_2\text{O}$, is a coordination complex where the copper(II) ion is chelated by tartrate ligands. The coordination environment of the copper(II) ion is typically a distorted octahedron.^[1] The tartrate ligand can coordinate to the copper(II) ion through both the carboxylate and hydroxyl groups. The structure and hydration state can influence its physical and chemical properties, making spectroscopic analysis crucial for its characterization.

Synthesis of Copper(II) Tartrate Hydrate

Copper(II) tartrate hydrate crystals are commonly synthesized via a gel growth method, which allows for the slow and controlled formation of single crystals. A typical synthesis involves the diffusion of an aqueous solution of a copper(II) salt into a gel containing tartaric acid or a tartrate salt.

Experimental Protocol: Gel Growth Synthesis

A single diffusion method is often employed for the synthesis of **copper(II) tartrate hydrate** crystals.[2][3]


Materials:

- Sodium metasilicate ($\text{Na}_2\text{SiO}_3 \cdot 9\text{H}_2\text{O}$)
- Tartaric acid ($\text{C}_4\text{H}_6\text{O}_6$)
- Copper(II) chloride ($\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$)
- Distilled water
- Test tubes
- Beakers
- pH meter

Procedure:

- **Gel Preparation:** Prepare a solution of sodium metasilicate in distilled water (e.g., 1 M). Adjust the pH of the gel to a specific value (e.g., 4.0) using a solution of tartaric acid. The specific gravity of the gel can also be controlled.
- **Gel Setting:** Pour the prepared gel solution into test tubes and allow it to set for a couple of days.
- **Reactant Addition:** Once the gel has set, carefully pour an aqueous solution of copper(II) chloride (e.g., 1 M) on top of the gel.
- **Crystal Growth:** Allow the setup to stand at room temperature. The copper(II) ions will diffuse into the gel and react with the tartaric acid to form crystals of **copper(II) tartrate hydrate** over a period of several days to weeks.[2]

- Harvesting: Once the crystals have grown to a suitable size, they can be carefully harvested from the gel, washed with distilled water, and dried.

[Click to download full resolution via product page](#)

Fig. 1: Experimental workflow for the synthesis of **copper(II) tartrate hydrate**.

Spectroscopic Properties

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of copper(II) complexes is informative about the d-d electronic transitions of the Cu^{2+} ion. The aqueous solution of copper(II) ions typically shows a broad absorption band with a maximum around 810 nm.^[4] The position and intensity of this band are sensitive to the ligand environment. For copper(II) tartrate, the complex formation leads to a shift in this absorption band.

Spectroscopic Parameter	Value	Reference
λ_{max} ($\text{Cu}^{2+}(\text{aq})$)	~810 nm	[4]

Note: Specific molar absorptivity values for **copper(II) tartrate hydrate** are not readily available in the literature. The value provided is for the hydrated copper(II) ion and serves as a reference.

Instrumentation:

- Double-beam UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

Procedure:

- Sample Preparation: Prepare a dilute solution of **copper(II) tartrate hydrate** in a suitable solvent (e.g., deionized water).
- Blank Measurement: Record a baseline spectrum using the solvent in both the sample and reference cuvettes.
- Sample Measurement: Record the absorption spectrum of the **copper(II) tartrate hydrate** solution over a relevant wavelength range (e.g., 400-1000 nm).

- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}). For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations.[\[1\]](#)[\[5\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique to identify the functional groups and coordination modes in **copper(II) tartrate hydrate**. The spectrum shows characteristic bands for the hydroxyl, carboxylate, and C-O stretching vibrations of the tartrate ligand, as well as bands associated with the coordinated water molecules.

Wavenumber (cm ⁻¹)	Assignment	Reference
~3450-3400	O-H stretching of hydroxyl groups and water molecules	[6]
~2976	C-H stretching	[6]
~1627	Asymmetric C=O stretching of carboxylate group	[7]
~1358-1301	Symmetric C=O stretching of carboxylate group	[7]
~1112	C-O stretching	[7]
~1059	O-H out-of-plane bending	[7]
~823	Metal-Oxygen (Cu-O) stretching	[7]

Instrumentation:

- FT-IR spectrometer
- Agate mortar and pestle
- Hydraulic press for pellet making

Procedure:

- Sample Preparation: Grind a small amount of the **copper(II) tartrate hydrate** sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[8][9]
- Pellet Formation: Transfer the powder to a pellet die and press it under high pressure to form a transparent or translucent pellet.
- Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum in the desired range (e.g., 4000-400 cm^{-1}).[6] A background spectrum of a pure KBr pellet should be recorded for background correction.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (or ESR) spectroscopy is particularly useful for studying paramagnetic species like Cu(II) complexes. The g-values obtained from the EPR spectrum provide information about the electronic structure and symmetry of the copper(II) ion's environment. For copper(II) tartrate, the EPR spectra can reveal details about the coordination geometry.

Spectroscopic Parameter	Value (for copper dextro-tartrate)	Reference
$g \perp$ (at room temp., X-band)	2.3038	[10]
$g \perp$ (at liquid N ₂ temp., X-band)	2.4018	[10]
$g \perp$ (Q-band)	2.1607	[10]

Instrumentation:

- X-band or Q-band EPR spectrometer
- Cryostat for low-temperature measurements

Procedure:

- Sample Preparation: A polycrystalline (powder) sample of **copper(II) tartrate hydrate** is packed into an EPR tube.

- Spectral Acquisition: The EPR spectrum is recorded at room temperature and, if desired, at low temperatures (e.g., liquid nitrogen temperature).
- Data Analysis: The g-values ($g_{||}$ and g_{\perp} for axial symmetry) and hyperfine coupling constants ($A_{||}$ and A_{\perp}) are determined from the spectrum.^[11] Spectral simulation software can be used for accurate parameter extraction.^[7]

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR about the vibrational modes of the molecule. It is particularly sensitive to the vibrations of the molecular backbone and can be used to study the coordination of the tartrate ligand to the copper(II) ion. While specific Raman data for copper(II) tartrate is limited, the spectra of other tartrates show characteristic bands for the tartrate ion.^{[12][13]}

Note: Detailed and quantitative Raman data for **copper(II) tartrate hydrate** is not well-documented in the reviewed literature. The analysis would likely focus on the characteristic vibrations of the tartrate anion and shifts upon coordination to the copper(II) center.

Instrumentation:

- Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm)
- Microscope for sample focusing

Procedure:

- Sample Preparation: A small amount of the crystalline sample is placed on a microscope slide.
- Spectral Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed by the spectrometer.
- Data Analysis: The Raman spectrum is analyzed to identify the vibrational modes of the **copper(II) tartrate hydrate** complex.

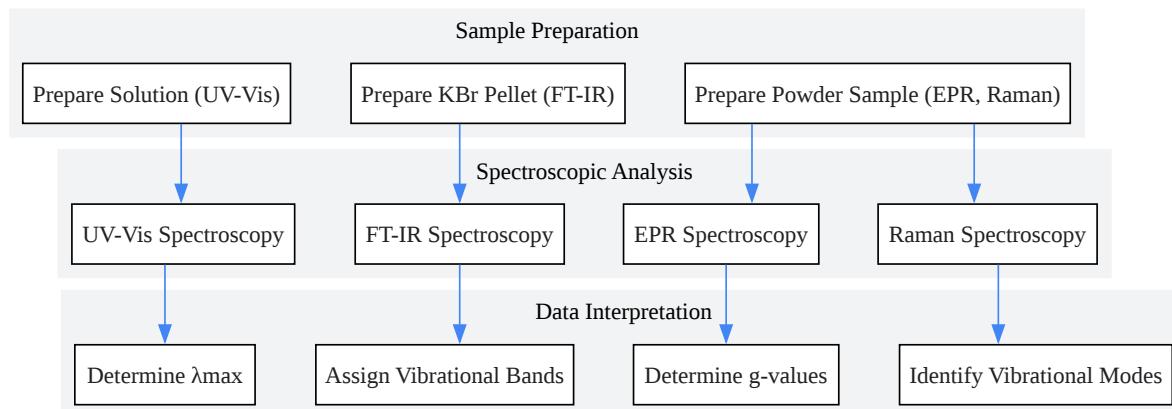

[Click to download full resolution via product page](#)

Fig. 2: General workflow for spectroscopic analysis of **copper(II) tartrate hydrate**.

Conclusion

The spectroscopic characterization of **copper(II) tartrate hydrate** provides valuable insights into its electronic structure, coordination environment, and molecular vibrations. This guide has summarized the key spectroscopic features and provided detailed experimental protocols for UV-Vis, FT-IR, EPR, and Raman spectroscopy. The quantitative data presented in the tables serves as a useful reference for researchers working with this compound. Further research could focus on obtaining more detailed quantitative data, particularly for molar absorptivity in UV-Vis and a comprehensive analysis of the Raman spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. bjp-bg.com [bjp-bg.com]
- 3. wjarr.com [wjarr.com]
- 4. Determination of High Concentration Copper Ions Based on Ultraviolet—Visible Spectroscopy Combined with Partial Least Squares Regression Analysis | MDPI [mdpi.com]
- 5. ijpras.com [ijpras.com]
- 6. researchgate.net [researchgate.net]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. eng.uc.edu [eng.uc.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. EPR of Cu²⁺ Complexes – Electron Paramagnetic Resonance | ETH Zurich [epr.ethz.ch]
- 12. ias.ac.in [ias.ac.in]
- 13. ias.ac.in [ias.ac.in]
- To cite this document: BenchChem. [Spectroscopic Properties of Copper(II) Tartrate Hydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15546565#spectroscopic-properties-of-copper-ii-tartrate-hydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com